molecular formula C6H8ClNO2S B2771777 4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole CAS No. 2155852-52-9

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole

Cat. No.: B2771777
CAS No.: 2155852-52-9
M. Wt: 193.65
InChI Key: ZESZKRJZEVGSFR-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chloromethyl group and two methoxy groups attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole typically involves the chloromethylation of a precursor thiazole compound. One common method includes the reaction of 3,5-dimethoxy-1,2-thiazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc iodide (ZnI2) in a solvent such as dichloromethane (CH2Cl2) at low temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (CH3CN).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products

    Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazole derivatives.

Scientific Research Applications

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-3,5-dimethoxy-1,2-thiazole is unique due to the combination of its thiazole ring with both chloromethyl and methoxy substituents, providing a distinct reactivity profile and potential for diverse applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

4-(chloromethyl)-3,5-dimethoxy-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNO2S/c1-9-5-4(3-7)6(10-2)11-8-5/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESZKRJZEVGSFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NS1)OC)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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